molecular formula C16H19ClN2O2 B056785 2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide CAS No. 111253-93-1

2-(4-Chloro-3-methylphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide

Cat. No. B056785
CAS RN: 111253-93-1
M. Wt: 306.79 g/mol
InChI Key: JPUSISGQAIFBGY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oligomycin A is typically isolated from the fermentation broth of Streptomyces species. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods

Industrial production of Oligomycin A follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to multiple extraction and purification steps to ensure high purity and yield. The final product is often formulated in a suitable solvent for research purposes .

Chemical Reactions Analysis

Types of Reactions

Oligomycin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Oligomycin A has a wide range of scientific research applications, including:

Mechanism of Action

Oligomycin A exerts its effects by inhibiting the mitochondrial ATP synthase enzyme. This inhibition blocks the proton channel of ATP synthase, preventing the conversion of adenosine diphosphate (ADP) to adenosine triphosphate (ATP) through oxidative phosphorylation. As a result, cellular energy production is halted, leading to various downstream effects, including apoptosis (programmed cell death) in certain cell types .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oligomycin A is unique due to its high potency and specificity in inhibiting mitochondrial ATP synthase. Its ability to block oxidative phosphorylation makes it a valuable tool in studying cellular energy metabolism and related diseases .

properties

CAS RN

111253-93-1

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide

InChI

InChI=1S/C16H19ClN2O2/c1-10-9-14(7-8-15(10)17)21-13(4)16(20)18-19-11(2)5-6-12(19)3/h5-9,13H,1-4H3,(H,18,20)

InChI Key

JPUSISGQAIFBGY-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C

Canonical SMILES

CC1=CC=C(N1NC(=O)C(C)OC2=CC(=C(C=C2)Cl)C)C

synonyms

2-(4-chloro-3-methyl-phenoxy)-N-(2,5-dimethylpyrrol-1-yl)propanamide

Origin of Product

United States

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